Adenosine(5')tetraphosphate Uridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

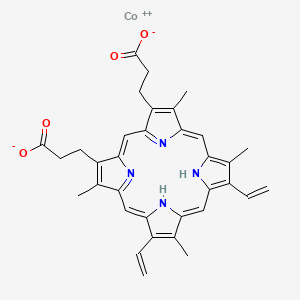

Adenosine(5’)tetraphosphate Uridine, also known as uridine adenosine tetraphosphate, is a dinucleotide composed of adenosine and uridine linked by a tetraphosphate bridge. This compound is unique as it contains both purine (adenosine) and pyrimidine (uridine) moieties. It has been identified as a potent endothelium-derived vasoconstrictor and plays a significant role in various physiological processes, including blood pressure regulation and neurotransmission .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dinucleotides like adenosine(5’)tetraphosphate uridine typically involves either enzymatic processes or chemical procedures based on phosphorus chemistry. One common method involves the use of phosphorylating agents to link the nucleosides at the 5’-position of their sugar moieties through a tetraphosphate bridge . Solution-phase and solid-support strategies have been developed, with recent advances focusing on green chemistry approaches .

Industrial Production Methods

Industrial production of adenosine(5’)tetraphosphate uridine may involve large-scale enzymatic synthesis using nucleoside monophosphates as starting materials. These processes are optimized for high yield and purity, often employing specific enzymes like acetyl-CoA synthetase to facilitate the formation of the tetraphosphate linkage .

化学反応の分析

Types of Reactions

Adenosine(5’)tetraphosphate uridine can undergo various chemical reactions, including hydrolysis, phosphorylation, and enzymatic degradation. It is known to be involved in phosphor-transfer reactions catalyzed by enzymes such as NAMPT and NAPT .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of adenosine(5’)tetraphosphate uridine include phosphorylating agents, nucleoside monophosphates, and specific enzymes like acetyl-CoA synthetase . Reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of adenosine(5’)tetraphosphate uridine include various phosphorylated nucleotides and their degradation products, such as UMP, ATP, UDP, and ADP .

科学的研究の応用

Adenosine(5’)tetraphosphate uridine has a wide range of scientific research applications:

作用機序

Adenosine(5’)tetraphosphate uridine exerts its effects primarily through the activation of purinergic P2Y1 receptors. This activation leads to the opening of small-conductance Ca2±activated K+ channels (SK channels), resulting in hyperpolarization and relaxation of smooth muscle cells . Additionally, it can stimulate the proliferation and migration of vascular smooth muscle cells through the ERK1/2 pathway .

類似化合物との比較

Similar Compounds

Adenosine 5’-triphosphate (ATP): A well-known nucleotide involved in energy transfer within cells.

Uridine 5’-triphosphate (UTP): Another nucleotide that plays a role in glycogen synthesis and other metabolic processes.

Diadenosine tetraphosphate (Ap4A): A dinucleotide similar to adenosine(5’)tetraphosphate uridine but composed of two adenosine molecules.

Uniqueness

Adenosine(5’)tetraphosphate uridine is unique due to its combination of purine and pyrimidine moieties, which allows it to interact with a broader range of receptors and enzymes compared to other dinucleotides . Its potent vasoconstrictive properties and role in purinergic signaling further distinguish it from similar compounds .

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O21P4/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(44-18)4-42-49(35,36)46-51(39,40)47-50(37,38)45-48(33,34)41-3-7-11(28)13(30)17(43-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,20,21,22)(H,24,27,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWZBTIGCZHWBW-KPKSGTNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O21P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10527-48-7 |

Source

|

| Record name | Adenosine(5')tetraphosphate uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)